molecular formula C12H22ClN B13962668 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane

8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane

Cat. No.: B13962668
M. Wt: 215.76 g/mol
InChI Key: JBKOJMCKDZWCJS-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a nitrogen-containing azaspirodecane ring and a chloromethyl group. It is a colorless to pale yellow liquid with a distinct odor and has significant applications in pharmaceutical and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane typically involves the reaction of 2-ethyl-2-azaspiro[4.5]decane with chloromethylating agents under controlled conditions. One common method involves the use of hydrochloric acid and formaldehyde in the presence of a catalyst to introduce the chloromethyl group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the target compound .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane stands out due to its specific spirocyclic structure and the presence of both a chloromethyl group and an azaspirodecane ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

8-(chloromethyl)-2-ethyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C12H22ClN/c1-2-14-8-7-12(10-14)5-3-11(9-13)4-6-12/h11H,2-10H2,1H3

InChI Key

JBKOJMCKDZWCJS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(CC2)CCl

Origin of Product

United States

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